In-Depth Technical Guide: 1-Adamantaneacetyl Chloride (CAS No. 19835-38-2)
In-Depth Technical Guide: 1-Adamantaneacetyl Chloride (CAS No. 19835-38-2)
A Core Component for Innovative Drug Design and Synthesis
This technical guide offers a comprehensive overview of 1-Adamantaneacetyl chloride, a key synthetic intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, synthesis protocols, reactivity, and significant applications in medicinal chemistry, with a focus on its role in creating novel therapeutics.
Physicochemical Properties
1-Adamantaneacetyl chloride is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its distinctive three-dimensional adamantane cage structure is a highly sought-after feature in medicinal chemistry for its ability to confer favorable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, to drug candidates.[1]
Table 1: Physicochemical Data of 1-Adamantaneacetyl Chloride
| Property | Value | Source(s) |
| CAS Number | 19835-38-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₇ClO | [1][2][3][4][5][6][7] |
| Molecular Weight | 212.72 g/mol | [1][2][3][4][7] |
| Boiling Point | 281.1 °C at 760 mmHg; 110-111 °C at 2 Torr | [2][3][4][8][9] |
| Density | ~1.2 g/cm³ | [2][3][4][8][9] |
| Flash Point | 126 °C | [2][3][4][8][9] |
| InChI Key | HLQSEJBREPQBRW-UHFFFAOYSA-N | [6] |
Synthesis and Reactivity
The standard synthesis of 1-Adamantaneacetyl chloride involves the conversion of 1-adamantaneacetic acid using a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][10]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol outlines the laboratory-scale synthesis of 1-Adamantaneacetyl chloride from 1-adamantaneacetic acid.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-adamantaneacetic acid in an anhydrous solvent within a round-bottom flask, slowly add an excess of thionyl chloride at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 1-Adamantaneacetyl chloride can be purified by vacuum distillation.[1]
Caption: Synthesis of 1-Adamantaneacetyl Chloride.
The reactivity of 1-Adamantaneacetyl chloride is dominated by the electrophilic nature of its acyl chloride group.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.[1] This reactivity makes it an invaluable tool for introducing the bulky and lipophilic adamantane moiety into diverse molecular scaffolds.[1]
Applications in Drug Development
The adamantane core is a well-established pharmacophore that can enhance the drug-like properties of a molecule, including its bioavailability and ability to penetrate the blood-brain barrier.[1] Consequently, 1-Adamantaneacetyl chloride is a vital starting material for the synthesis of a variety of therapeutic agents, including antiviral and antitumor compounds.[1]
Drug Discovery Workflow
The use of 1-Adamantaneacetyl chloride in drug discovery typically follows a structured workflow, from initial synthesis to the identification of a drug candidate.
Caption: Drug Discovery and Development Workflow.
A notable application of this compound is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[4] The adamantane group can effectively occupy a hydrophobic pocket in the enzyme's active site, leading to potent inhibition.
Inhibition of 11β-HSD1 Signaling Pathway
The mechanism of action for adamantane-based inhibitors often involves blocking the conversion of cortisone to the active glucocorticoid cortisol.
Caption: Inhibition of the 11β-HSD1 Pathway.
Furthermore, adamantane derivatives are utilized in creating advanced drug delivery systems, such as liposomes and cyclodextrin complexes, to improve the targeting and efficacy of therapeutic agents.[11]
Safety and Handling
1-Adamantaneacetyl chloride is classified as an irritant and is corrosive.[5][9] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The compound reacts with water and moisture, so it must be stored in a cool, dry place.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12][13] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12][13] |
References
- 1. Buy 1-Adamantaneacetyl chloride | 19835-38-2 [smolecule.com]
- 2. Adamantan-1-ylacetyl chloride | CAS#:19835-38-2 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. 1-ADAMANTANEACETYL CHLORIDE CAS#: 19835-38-2 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Adamantaneacetyl Chloride | 19835-38-2 [sigmaaldrich.com]
- 7. 1-Adamantaneacetyl chloride | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. 19835-38-2 CAS MSDS (1-ADAMANTANEACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 12. geneseo.edu [geneseo.edu]
- 13. chemos.de [chemos.de]
